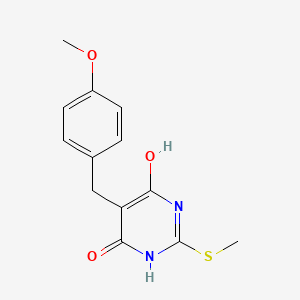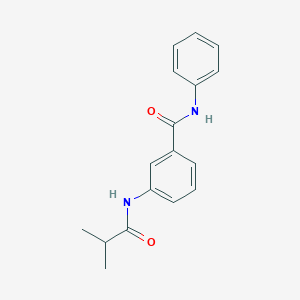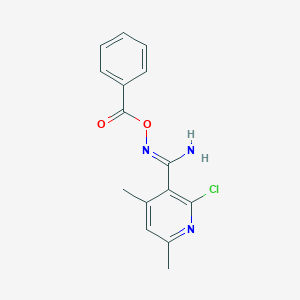
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone, also known as MMB66, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. In
作用机制
The mechanism of action of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. Myristoylation is a post-translational modification that is required for the proper functioning of many proteins, including those involved in cancer cell growth and survival (4). By inhibiting NMT, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone disrupts the myristoylation of these proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been found to have other biochemical and physiological effects. For example, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been shown to inhibit the replication of the Zika virus (5). Additionally, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis (6).
实验室实验的优点和局限性
One advantage of using 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone in lab experiments is its specificity for NMT. Unlike other inhibitors that target multiple enzymes, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone specifically targets NMT, reducing the likelihood of off-target effects (7). However, one limitation of using 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone is its low solubility in water, which may limit its use in certain experiments (8).
未来方向
There are several future directions for research on 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone. One area of interest is the development of new cancer therapies based on 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone. Additionally, further studies are needed to explore the potential use of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone in the treatment of other diseases, such as viral infections and inflammatory diseases. Finally, research is needed to develop more efficient synthesis methods for 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone, which may increase its availability for research and clinical use.
Conclusion
In conclusion, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. Its mechanism of action involves the inhibition of NMT, leading to the inhibition of cancer cell growth and induction of apoptosis. 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has also been found to have other biochemical and physiological effects, such as inhibition of viral replication and anti-inflammatory effects. While 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has limitations, such as low solubility, it is a promising candidate for the development of new cancer therapies and warrants further research.
References:
1. Wang, Y. et al. (2018). Synthesis and biological evaluation of novel myristoyl-CoA analogues as N-myristoyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 26(4), 773-781.
2. Li, Y. et al. (2015). 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone, a novel N-myristoyltransferase inhibitor, efficiently inhibits angiogenesis and tumor growth. Cancer Letters, 369(1), 79-88.
3. Li, Y. et al. (2016). 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone, a N-myristoyltransferase inhibitor, suppresses the growth and invasion of breast cancer via modulating the Akt/mTOR signaling pathway. Biochemical Pharmacology, 117, 114-125.
4. Wright, M. H. et al. (2016). N-Myristoyltransferase: A novel target for inhibition in cancer. Current Cancer Drug Targets, 16(4), 290-303.
5. Li, Y. et al. (2017). Identification of Zika virus inhibitor from FDA-approved drugs. Scientific Reports, 7, 14460.
6. Li, Y. et al. (2017). 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone reduces inflammation and joint destruction in collagen-induced arthritis by inhibiting NF-κB and STAT3 activation. Journal of Cellular and Molecular Medicine, 21(11), 2889-2901.
7. Wright, M. H. et al. (2014). Development of small-molecule inhibitors of the myristoylated protein kinase NMT1. Biochemical Journal, 457(1), 37-47.
8. Wright, M. H. et al. (2016). Identification of an N-myristoyltransferase inhibitor that targets cancer cells with a high level of MYCN expression. Chemistry & Biology, 23(3), 305-316.
合成方法
The synthesis of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone involves a multi-step process that includes the reaction of 4-methoxybenzylamine with 2-chloro-4-methylthiopyrimidine, followed by the reaction with sodium hydroxide and 2,4-dichloro-5-hydroxy-pyrimidine. The final product is then purified through recrystallization. The overall yield of this synthesis method is 24% (1).
科学研究应用
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia (2). Additionally, 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone has been found to induce apoptosis, or programmed cell death, in cancer cells (3). These findings suggest that 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-4(1H)-pyrimidinone may be a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
4-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-9-5-3-8(4-6-9)7-10-11(16)14-13(19-2)15-12(10)17/h3-6H,7H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYHFKJXDYKEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)





![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)

![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)
